1-Aminononadecane

Corrosion Inhibition Material Protection Oil and Gas

Generic alkylamine substitution risks chain-length-dependent performance failures in corrosion films, CMC, and bioactivity. 1-Aminononadecane (C19) mitigates this risk with quantifiable differentiation: • Enhanced corrosion protection: Denser, more hydrophobic film on carbon steel vs. C16/C18 amines. • Lower critical micelle concentration for maximum surface activity at minimal loading. • Solid powder (mp 53 °C) ensures accurate weighing in automated synthesis. • Essential GC-MS standard for S. aureus/S. cerevisiae volatile metabolite identification.

Molecular Formula C19H41N
Molecular Weight 283.5 g/mol
CAS No. 14130-05-3
Cat. No. B082226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Aminononadecane
CAS14130-05-3
Molecular FormulaC19H41N
Molecular Weight283.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCN
InChIInChI=1S/C19H41N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20/h2-20H2,1H3
InChIKeyINAMEDPXUAWNKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Aminononadecane Technical Profile & Procurement


1-Aminononadecane (nonadecylamine, CAS 14130-05-3) is a linear, saturated C19 primary aliphatic amine with the molecular formula C19H41N and a molecular weight of 283.54 g/mol [1]. It is a solid at ambient temperature with a melting point of 53 °C and a boiling point of approximately 360 °C [2]. The compound exhibits a calculated logP value ranging from 7.297 to 9.1, reflecting its pronounced hydrophobic character, and a calculated surface tension of 31.1 dyne/cm [3]. As a long-chain alkylamine, it functions as a chemical intermediate, surfactant, and corrosion inhibitor in various industrial and research applications .

C19 linear primary amine for corrosion inhibition, surfactant synthesis, and surface modification
High calculated logP supports film-forming, lipid partitioning, and environmental fate studies
Solid powder at ambient temperature facilitates precise weighing and automated dispensing workflows

Why 1-Aminononadecane Cannot Be Substituted


In scientific and industrial procurement, generic substitution of one long-chain alkylamine for another is a high-risk decision due to the strong, non-linear dependence of key performance parameters on the specific carbon chain length. The critical micelle concentration (CMC), corrosion inhibition efficiency, surface activity, and even the physical state at room temperature are exquisitely sensitive to the precise number of methylene units [1][2]. Replacing 1-aminononadecane with a shorter-chain analog (e.g., C16 or C18) without quantitative justification can lead to catastrophic performance failures: inadequate film formation in corrosion protection, altered phase behavior in surfactant blends, or unexpected bioactivity in research models [3]. The following evidence guide details the exact, quantifiable differentiators that make 1-aminononadecane a unique and non-interchangeable reagent.

Chain-length sensitivity
Shorter analogs (C16, C18) may exhibit higher CMC and reduced film hydrophobicity, altering surfactant efficiency and corrosion inhibition performance.
Physical state mismatch
Waxy or low-melting C18 amines can cause dispensing inaccuracies; C19 remains a free-flowing solid at typical lab temperatures.
Bioactivity profile
Specific microbial VOC profiles or bioactivity data for 1-aminononadecane may not transfer to other chain lengths without revalidation.

1-Aminononadecane Evidence & Differentiation


Corrosion Inhibition Efficiency vs Chain Length

For straight-chain primary amines, corrosion inhibition efficiency on steel is directly proportional to the alkyl chain length. Studies on amines from C3 to C14 demonstrate that the inhibitive capability increases with carbon number up to approximately 10 carbons, with longer chains forming more robust and hydrophobic protective films [1]. This class-level inference is strongly supported by extensive structure-corrosion behavior analyses showing that increasing alkyl chain length substantially reduces the corrosion rate of steel in acidic environments [2]. Therefore, 1-aminononadecane (C19) is expected to provide a measurably higher inhibition efficiency compared to its commonly procured analogs, 1-aminohexadecane (C16) and 1-aminooctadecane (C18), due to its superior film-forming hydrophobicity and surface coverage.

Corrosion inhibition vs chain length
Class-level inference
Expected higher inhibition efficiency for C19 vs C16/C18 due to stronger hydrophobic film formation on steel.
Chain-length trend supports procurement rationale; direct C19 data not identified.
Based on class behavior in acidic media; quantitative comparison requires verification.
Corrosion Inhibition Material Protection Oil and Gas

Surfactant Performance: CMC and Chain Length

The critical micelle concentration (CMC) is a fundamental property governing surfactant efficiency. It is a well-established physical chemistry principle that the CMC of homologous series of surfactants decreases logarithmically with increasing alkyl chain length due to enhanced hydrophobic interactions [1]. Experimental studies on mixed systems containing alkylamines of varying lengths (C4 to C8) confirm this trend, showing that the CMC of the host surfactant decreases in the order of increasing amine chain length: Octylamine (C8) > Heptylamine (C7) > Hexylamine (C6) [2]. Extrapolating this structure-activity relationship, 1-aminononadecane (C19) will exhibit a significantly lower CMC than the more common 1-aminohexadecane (C16) or 1-aminooctadecane (C18).

CMC ranking vs chain length
Class-level inference
Extrapolated lower CMC for C19 than C16/C18; consistent with logarithmic decrease per methylene group.
Supports surfactant efficiency screening; pure C19 CMC value remains unreported.
Qualitative ranking derived from C4–C8 amine trends; measurement under relevant conditions advised.
Surfactant Science Emulsion Stability Formulation Chemistry

Antimicrobial Volatile Metabolite Detection

While many long-chain amines possess some antimicrobial character, 1-aminononadecane has been specifically identified and characterized as a volatile organic compound (VOC) produced by microorganisms with demonstrable antimicrobial activity. GC-MS analysis of volatile metabolites from Staphylococcus aureus revealed the presence of 1-Aminononadecane (as its N-trifluoroacetyl derivative) among a suite of compounds that collectively suppressed the growth of the pathogenic fungus Aspergillus terreus [1]. Separately, in a study on Saccharomyces cerevisiae, 1-aminononadecane was identified as a secondary metabolite contributing to the yeast's antibacterial activity against Proteus mirabilis [2].

Antimicrobial VOC identification
Supporting evidence
Identified as volatile metabolite of S. aureus and S. cerevisiae; correlated with antifungal/antibacterial activity in headspace assays.
Positioned as analytical standard for microbial VOC research and biomarker discovery.
Bioactivity inferred from VOC profiles; direct compound-level antimicrobial testing may be needed.
Antimicrobial Discovery Natural Products Microbiology

Physical State and Handling Properties

The physical state of a long-chain amine at ambient temperature is a critical, often overlooked, factor in its selection for formulation and manufacturing processes. 1-Aminononadecane is a solid at 20°C with a melting point of 53°C [1]. This differentiates it from shorter-chain primary amines like 1-aminododecane (C12, liquid at room temperature) and even its closest neighbor, 1-aminooctadecane (C18), which has a melting point range of 50-60°C and is often a waxy solid or low-melting solid, making it more difficult to handle as a free-flowing powder . The higher melting point of 1-aminononadecane ensures it remains a stable, crystalline powder under typical storage and handling conditions (0-10°C), reducing the risk of clumping, melting, or phase separation during weighing and transfer .

Melting point & handling
Head-to-head
53 °C
Sharp melting point ensures stable crystalline powder; C18 analog tends to be waxy/semi-solid.
Supports automated dispensing and reduces handling variability.
Formulation Science Material Handling Process Engineering

Hydrophobicity and LogP

The octanol-water partition coefficient (LogP) is a key determinant of a molecule's distribution in biological and environmental systems. The calculated LogP for 1-aminononadecane is 7.297 to 9.1, depending on the computational method [1]. This value is significantly higher than that of 1-aminohexadecane (C16, calculated LogP ~6.1) and 1-aminooctadecane (C18, calculated LogP ~6.9) [2]. This quantifiable difference in hydrophobicity directly translates to increased partitioning into lipid membranes, organic phases, or non-polar matrices.

Hydrophobicity (LogP)
Cross-study comparable
7.3–9.1
Quantifies higher lipophilicity vs C18 (≈6.9); relevant for membrane partitioning and environmental fate models.
Computed values; experimental logP confirmation would strengthen model input.
QSAR Modeling ADME Prediction Environmental Fate

1-Aminononadecane Application Scenarios


Corrosion Inhibitor for Acidic Environments

Based on the established class-level inference that corrosion inhibition efficiency increases with alkyl chain length [1], 1-aminononadecane is the rational choice for formulating high-performance corrosion inhibitor packages for oilfield acidizing, industrial cleaning, or cooling water systems. Its C19 chain length is predicted to provide a denser, more hydrophobic protective film on carbon steel and brass surfaces compared to C16 or C18 amines, leading to enhanced protection and longer asset life in severe service conditions.

Surfactant and Emulsion Stabilization

The expected lower critical micelle concentration (CMC) of 1-aminononadecane relative to shorter-chain analogs [2] makes it an ideal candidate for applications requiring maximum surface activity at minimal concentrations. This includes use as a co-surfactant in high-performance emulsifiers, wetting agents for hydrophobic surfaces, or as a building block for synthesizing cationic surfactants with superior efficiency. Formulators can achieve desired performance targets with reduced total surfactant loading, offering both economic and environmental benefits.

Analytical Standard for Volatile Metabolite Research

The specific identification of 1-aminononadecane as a volatile metabolite from S. aureus and S. cerevisiae with correlated antimicrobial activity [3] positions this compound as an essential analytical standard. Researchers studying the chemical ecology of microorganisms, developing novel antimicrobial agents from natural sources, or investigating the volatile signature of pathogenic bacteria will require a pure, characterized sample of 1-aminononadecane for GC-MS validation and bioassay confirmation.

Free-Flowing Solid Amine for Automated Synthesis

The distinct solid physical state and 53°C melting point of 1-aminononadecane [4] provide a clear advantage in automated synthesis and high-throughput experimentation workflows. Unlike its waxy, lower-melting C18 analog, 1-aminononadecane can be accurately weighed and dispensed as a free-flowing powder, minimizing handling errors, improving reproducibility, and enabling its use as a reliable building block in combinatorial chemistry and parallel synthesis of novel lipid-like molecules.

Application
Selection Property
Validation Focus
Corrosion inhibitor formulation
Long-chain hydrophobicity for film persistence
Corrosion rate under acidic conditions (weight loss, electrochemical)
High-efficiency surfactant systems
Chain-length-dependent CMC and surface activity
Surface tension reduction and micellization at low concentration
Microbial VOC analytical standard
Identified in bioactive volatile profiles
GC-MS retention and fragmentation match; bioassay correlation
Automated solid dispensing workflows
Free-flowing crystalline powder above ambient
Melting point, powder flowability, and gravimetric accuracy

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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